Cas no 29640-13-9 (methyl 6-isocyanatohexanoate)

methyl 6-isocyanatohexanoate 化学的及び物理的性質
名前と識別子
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- 6-Isocyanato-hexanoic acid methyl ester
- methyl 6-isocyanatohexanoate
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- MDL: MFCD03411274
- インチ: InChI=1S/C8H13NO3/c1-12-8(11)5-3-2-4-6-9-7-10/h2-6H2,1H3
- InChIKey: GDUIXXVCMDFRFQ-UHFFFAOYSA-N
- SMILES: COC(=O)CCCCCN=C=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 7
じっけんとくせい
- Boiling Point: 118°C/13.5mm
methyl 6-isocyanatohexanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-302201-10.0g |
methyl 6-isocyanatohexanoate |
29640-13-9 | 95.0% | 10.0g |
$2085.0 | 2025-03-19 | |
TRC | M642785-10mg |
methyl 6-isocyanatohexanoate |
29640-13-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-302201-0.5g |
methyl 6-isocyanatohexanoate |
29640-13-9 | 95.0% | 0.5g |
$363.0 | 2025-03-19 | |
1PlusChem | 1P01B680-10g |
methyl 6-isocyanatohexanoate |
29640-13-9 | 95% | 10g |
$2639.00 | 2023-12-17 | |
1PlusChem | 1P01B680-100mg |
methyl 6-isocyanatohexanoate |
29640-13-9 | 95% | 100mg |
$187.00 | 2025-03-19 | |
Aaron | AR01B6GC-250mg |
methyl 6-isocyanatohexanoate |
29640-13-9 | 95% | 250mg |
$292.00 | 2025-02-09 | |
Aaron | AR01B6GC-1g |
methyl 6-isocyanatohexanoate |
29640-13-9 | 95% | 1g |
$692.00 | 2025-02-09 | |
Aaron | AR01B6GC-2.5g |
methyl 6-isocyanatohexanoate |
29640-13-9 | 95% | 2.5g |
$1330.00 | 2025-02-09 | |
Aaron | AR01B6GC-5g |
methyl 6-isocyanatohexanoate |
29640-13-9 | 95% | 5g |
$1959.00 | 2025-02-09 | |
1PlusChem | 1P01B680-2.5g |
methyl 6-isocyanatohexanoate |
29640-13-9 | 95% | 2.5g |
$1090.00 | 2025-03-19 |
methyl 6-isocyanatohexanoate 関連文献
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Huimin Deng,Dan Chen,Xiangyang Li,Fei Yang,Shanshan Liu,Yingying Sun,Mowen Shi,Zhaoyang Bian,Gangling Tang,Ziyan Fan Anal. Methods 2022 14 4370
methyl 6-isocyanatohexanoateに関する追加情報
6-Isocyanato-hexanoic acid methyl ester: A Comprehensive Overview
The compound 6-isocyanato-hexanoic acid methyl ester (CAS No. 29640-13-9) is a unique chemical entity with significant potential in various biomedical applications. This molecule belongs to the class of α,β-unsaturated carboxylic acids, which are known for their reactivity and versatility in organic synthesis. The presence of the isocyanato group (–NCO) at the 6-position of the hexanoic acid backbone makes this compound particularly interesting for research in polymer chemistry, drug delivery systems, and biomaterials science.
Recent studies have highlighted the importance of isocyanato-containing compounds in the development of advanced materials. The isocyanato group is highly reactive and can participate in various types of polymerization reactions, including free radical, step-growth, and condensation polymerization. This reactivity makes 6-isocyanato-hexanoic acid methyl ester a valuable building block for the synthesis of novel polymers with tailored properties.
In the context of biomedical applications, this compound has shown promise as a precursor for biodegradable polymers. The methyl ester group (–COOCH3) at the terminal end of the molecule can undergo hydrolysis under physiological conditions, leading to the formation of biocompatible materials. This property is particularly useful in applications such as drug delivery, where biodegradability and controlled release are critical requirements.
Recent advancements in enzymatic chemistry have also explored the use of 6-isocyanato-hexanoic acid methyl ester in the synthesis of bioactive molecules. The isocyanato group can act as a Michael acceptor, enabling the formation of conjugated systems that are often found in antioxidants and anti-inflammatory agents. These properties make this compound a valuable tool in natural product synthesis and pharmacology.
Furthermore, the hexanoic acid backbone of 6-isocyanato-hexanoic acid methyl ester provides a platform for the introduction of functional groups at specific positions. This feature is highly advantageous in the design of site-specific drugs and targeted therapies. For instance, the molecule can be functionalized with biotin, fluorescent markers, or metal-chelating agents to enhance its utility in diagnostics and therapeutics.
Recent research has also focused on the photoreactivity of this compound. The conjugated system between the isocyanato group and the carboxylic acid methyl ester allows for efficient absorption of UV light, leading to photo-induced reactions. This property is being explored in the development of light-activated drugs and stimuli-responsive materials.
In conclusion, 6-isocyanato-hexanoic acid methyl ester (CAS No. 29640-13-9) is a versatile compound with broad applications in the biomedical field. Its unique combination of reactivity, biodegradability, and functionalizable backbone makes it a valuable tool for researchers in polymer science, pharmacology, and biotechnology. As our understanding of this compound's properties continues to grow, its potential for innovative applications in drug delivery, tissue engineering, and disease treatment is expected to expand further.
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